
Beryllium--titanium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium–titanium (1/1) is a compound consisting of beryllium and titanium in a 1:1 ratio. This compound is represented by the chemical formula BeTi and has a molecular weight of 56.879182 g/mol . Beryllium is a lightweight, steel-gray metal known for its high stiffness and thermal conductivity, while titanium is renowned for its high strength-to-weight ratio and corrosion resistance . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of beryllium–titanium (1/1) can be achieved through various synthetic routes. One common method involves the direct reaction of beryllium and titanium metals at high temperatures. This process requires a controlled environment to prevent contamination and ensure the purity of the final product. The reaction typically takes place in a vacuum or an inert gas atmosphere to avoid oxidation .
Industrial Production Methods
Industrial production of beryllium–titanium (1/1) often involves the use of advanced metallurgical techniques. One such method is the vacuum arc remelting process, where beryllium and titanium are melted together in a vacuum to form a homogeneous alloy. This method ensures the removal of impurities and results in a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Beryllium–titanium (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Beryllium–titanium (1/1) can react with oxygen to form beryllium oxide (BeO) and titanium dioxide (TiO2).
Common Reagents and Conditions
Common reagents used in the reactions of beryllium–titanium (1/1) include oxygen, hydrogen, and halogens. The reactions typically require high temperatures and controlled environments to ensure the desired products are formed .
Major Products
The major products formed from the reactions of beryllium–titanium (1/1) include beryllium oxide, titanium dioxide, beryllium halides, and titanium halides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of beryllium–titanium (1/1) involves its interaction with various molecular targets and pathways. The compound exerts its effects through the formation of strong metallic bonds between beryllium and titanium atoms, resulting in a material with exceptional mechanical properties . These properties are further enhanced by the formation of intermediate phases, such as Be12Ti and Be3Ti, which contribute to the compound’s high strength and thermal stability .
Comparison with Similar Compounds
Beryllium–titanium (1/1) can be compared with other similar compounds, such as beryllium-aluminum (BeAl) and titanium-aluminum (TiAl) alloys.
Beryllium-Aluminum (BeAl): This compound is known for its high thermal conductivity and lightweight properties, making it suitable for aerospace applications.
Titanium-Aluminum (TiAl): Titanium-aluminum alloys are known for their high strength-to-weight ratio and excellent oxidation resistance.
Similar Compounds
- Beryllium-Aluminum (BeAl)
- Titanium-Aluminum (TiAl)
- Beryllium-Copper (BeCu)
- Titanium-Nickel (TiNi)
Properties
CAS No. |
12232-67-6 |
|---|---|
Molecular Formula |
BeTi |
Molecular Weight |
56.879 g/mol |
IUPAC Name |
beryllium;titanium |
InChI |
InChI=1S/Be.Ti |
InChI Key |
ZXLMKCYEDRYHQK-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


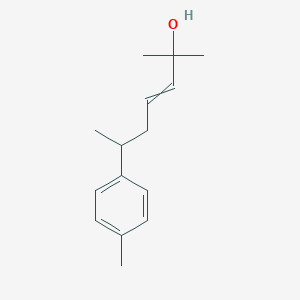
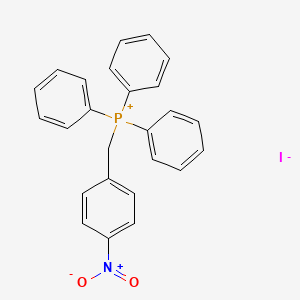

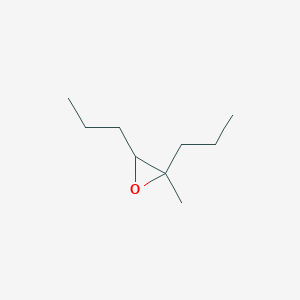
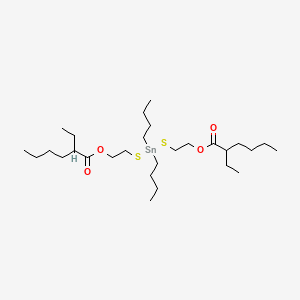
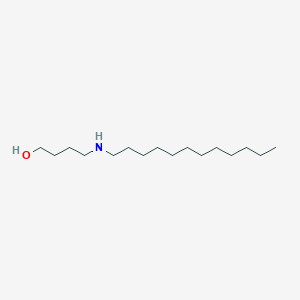
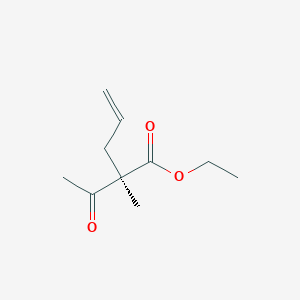

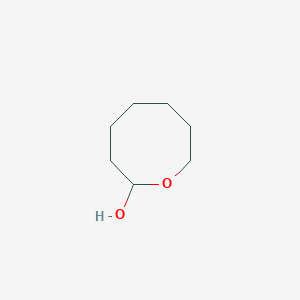
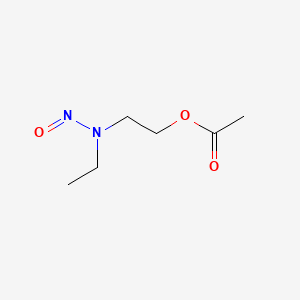
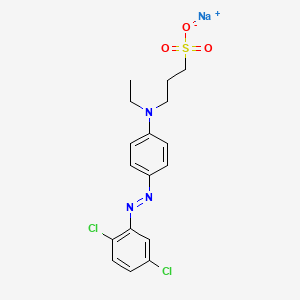
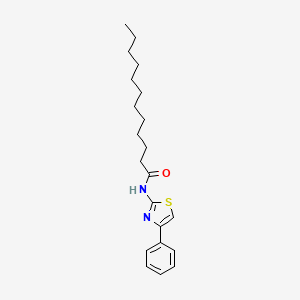
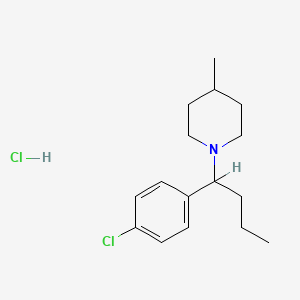
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
